4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Description
4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is a benzoxazine derivative characterized by a chloro-substituted benzoxazine core linked to a benzonitrile group via a methyl bridge. Key properties include:
Properties
IUPAC Name |
4-[(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-17(21)20(10-13-4-2-12(9-19)3-5-13)15-8-14(18)6-7-16(15)22-11/h2-8,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQMVBLXHPYBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzofuroxan have shown cytotoxic effects against various tumor cell lines, including M-HeLa cells and P388 lymphatic leukemia models. These compounds often inhibit DNA synthesis and induce DNA damage through double-strand breaks, leading to increased cell death rates .
Antifungal Activity
The compound's antifungal potential has been explored with promising results. Similar oxazine derivatives have demonstrated effective inhibition against fungal strains such as Fusarium oxysporum. The structure–activity relationship (SAR) studies suggest that specific modifications in the molecular framework can enhance antifungal efficacy, particularly the incorporation of halogen groups and other electron-withdrawing substituents .
Study 1: Antitumor Effects
A study conducted on benzofuroxan derivatives reported that certain compounds exhibited significant cytotoxicity against cancer cell lines. The most effective derivatives had an EC value comparable to established chemotherapeutics. The mechanism was attributed to their ability to disrupt DNA replication processes .
Study 2: Antifungal Efficacy
Another investigation focused on the antifungal activity of related compounds, revealing that modifications in the oxazine ring led to a marked increase in inhibitory concentration values against Fusarium species. The most active derivatives demonstrated MIC values lower than those of standard antifungal agents like ketoconazole .
Data Tables
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile exhibit promising anticancer activities. Research has shown that these types of oxazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Case Study: A study published in the Journal of Medicinal Chemistry highlighted that oxazine derivatives demonstrate selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various bacterial strains and fungi.
- Case Study: In experimental settings, compounds with similar oxazine structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings indicate a possible application in developing new antibiotics .
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a scaffold for synthesizing novel therapeutic agents.
Drug Design
This compound can be used as a lead structure in drug design due to its ability to interact with specific biological targets. The presence of the chloro group enhances lipophilicity, potentially improving bioavailability.
Structure–Activity Relationship Studies
Research involving structure–activity relationships (SAR) has utilized this compound to explore modifications that enhance its pharmacological properties. By systematically altering functional groups, researchers aim to optimize efficacy and reduce side effects .
Material Science Applications
Beyond medicinal chemistry, this compound may have applications in materials science.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties.
Case Study: Coatings and Composites
Research has indicated that incorporating such compounds into polymer matrices can improve the mechanical strength and thermal resistance of coatings used in various industrial applications .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Fluoro-Substituted Analog
- Name : 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
- Molecular formula : C₁₇H₁₃FN₂O₂
- Average mass : 296.301 g/mol
- Melting point : 152–154°C
- Purity : 97% .
Comparison :
- The fluoro analog exhibits a lower molecular weight (296.3 vs. 312.75 g/mol) due to fluorine’s smaller atomic radius compared to chlorine.
- Fluorine’s electronegativity may enhance metabolic stability and binding affinity to target proteins compared to chlorine .
Bromo-Substituted Analog
- Name : 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
- Molecular formula : C₁₇H₁₃BrN₂O₂
- Average mass : 357.20 g/mol .
Comparison :
- Bromine’s larger atomic size increases steric bulk and molecular weight (357.20 vs.
- Bromine’s polarizability may influence π-π stacking interactions in biological targets .
Non-Halogenated Analog
- Name : 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
- Molecular formula : C₁₇H₁₄N₂O₂
- Average mass : 278.31 g/mol .
Comparison :
- Absence of the 6-chloro substituent reduces molecular weight (278.31 vs. 312.75 g/mol) and may decrease electron-withdrawing effects, altering reactivity and binding kinetics.
Functional Group Modifications
Piperidine-Linked Analogs
Compounds such as 3-Fluoro-4-(4-(piperidin-4-ylamino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)benzonitrile (21) (MS-ESI: [M + H]⁺ 355.7) incorporate a pyrimido-oxazine core with a piperidine moiety .
Comparison :
- Piperidine substitution introduces basicity, which may affect pharmacokinetic properties like blood-brain barrier penetration .
Carboxamide Derivatives
Analog 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (1) demonstrates the impact of substituting the benzonitrile group with a carboxamide .
Comparison :
Preparation Methods
Formation of the Benzo[b]oxazine Core
- The benzo[b]oxazine ring is typically synthesized by cyclization involving an amino alcohol and a suitably substituted salicylaldehyde or related phenolic precursor.
- The 6-chloro substitution on the benzene ring is introduced either by starting with a 6-chlorinated phenol derivative or via electrophilic chlorination post-cyclization.
- The 2-methyl and 3-oxo functional groups are introduced through methylation and oxidation steps respectively, often controlled by the choice of reagents and reaction conditions.
Attachment of the Benzonitrile Side Chain
The benzonitrile substituent is linked via a methylene bridge at the 4-position of the oxazine ring. This is generally achieved through nucleophilic substitution or reductive amination strategies.
Synthetic Route Example (Based on Analogous Compounds)
- Starting from the 4-hydroxymethyl or 4-bromomethyl derivative of the oxazine core, the benzonitrile moiety is introduced by reaction with 4-cyanobenzyl halide or via a coupling reaction.
- Palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings have been employed in related systems to attach aromatic nitrile groups efficiently.
- Protection and deprotection steps may be necessary to ensure selectivity and yield.
Detailed Preparation Method (Hypothetical Reconstruction Based on Related Literature)
Note: This table is a conceptual synthesis pathway reconstructed from typical methods used for similar compounds, as direct preparation details are scarce in open literature.
Research Findings and Optimization Notes
- The cyclization step to form the oxazine ring is sensitive to pH and temperature; acidic conditions favor ring closure.
- Chlorination at the 6-position is best introduced early in the synthesis to avoid complications in later steps.
- The benzonitrile substitution via nucleophilic substitution requires careful control of base strength and solvent polarity to avoid side reactions.
- Palladium-catalyzed cross-coupling methods can be used as alternatives to direct substitution for better yields and regioselectivity, especially when preparing analogs with different substituents.
- Purification is typically achieved via recrystallization or chromatographic methods due to the compound's solid state and moderate polarity.
Summary Table of Key Synthetic Features
| Feature | Method/Condition | Remarks |
|---|---|---|
| Oxazine ring formation | Cyclization of amino alcohol and aldehyde | Acidic catalysis, reflux in ethanol |
| 6-Chloro substitution | Starting material or electrophilic chlorination | Early introduction preferred |
| Methyl group at C-2 | Methylamine reaction or methylation step | Controls ring substitution pattern |
| Benzonitrile attachment | Nucleophilic substitution or Pd-catalyzed coupling | Requires base, moderate temperature |
| Purification | Recrystallization, chromatography | Solid product, moderate polarity |
Q & A
Q. How to establish structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH₃ on the benzoxazine ring) and test against biological targets.
- Biological Assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cell viability assays.
- QSAR Modeling : Corrogate substituent electronic effects (Hammett σ values) with activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
